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molecular formula C9H12N2O2 B8672252 Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate

Ethyl 2-(1H-pyrazol-1-ylmethyl)acrylate

Cat. No. B8672252
M. Wt: 180.20 g/mol
InChI Key: YAHQSRYUCWLLIS-UHFFFAOYSA-N
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Patent
US07354925B2

Procedure details

A mixture of ethyl 2-(hydroxymethyl)acrylate (4.1 g, 32 mmol), pyrazole (2.6 g, 38 mmol) and potassium carbonate (11 g, 79 mmol) in acetonitrile (30 mL) was refluxed for 20 h, quenched by the addition of water (100 mL), and extracted with ethyl acetate (40 mL×2). The combined organic layers were washed with brine, dried over magnesium sulfate, and evaporated. The residue was purified by column chromatography on silica gel eluting with hexane/ethyl acetate (7/1) to afford 1.0 g (18%) of the title compound as a colorless oil:
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
18%

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3](=[CH2:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5].[NH:10]1[CH:14]=[CH:13][CH:12]=[N:11]1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[N:10]1([CH2:2][C:3](=[CH2:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH:14]=[CH:13][CH:12]=[N:11]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
OCC(C(=O)OCC)=C
Name
Quantity
2.6 g
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
11 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
quenched by the addition of water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (40 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel eluting with hexane/ethyl acetate (7/1)

Outcomes

Product
Name
Type
product
Smiles
N1(N=CC=C1)CC(C(=O)OCC)=C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 17.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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